

SiR-Tetrazine for Super-Resolution Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SiR-tetrazine

Cat. No.: B12364997

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon-rhodamine tetrazine (**SiR-tetrazine**) has emerged as a powerful tool in advanced fluorescence microscopy, particularly for super-resolution techniques such as Stimulated Emission Depletion (STED) microscopy and live-cell imaging. This fluorogenic probe combines the exceptional brightness, photostability, and far-red emission of the SiR fluorophore with the highly specific and rapid bioorthogonal labeling capabilities of the tetrazine-trans-cyclooctene (TCO) ligation.^{[1][2]} Its cell-permeable nature allows for the precise labeling of intracellular targets in living cells, offering a significant advantage for studying dynamic biological processes with nanoscale resolution.^{[3][4]} This guide provides a comprehensive overview of **SiR-tetrazine**, including its photophysical properties, detailed experimental protocols for its application, and visual representations of the underlying chemical and biological principles.

Core Principles: Bioorthogonal Labeling with SiR-Tetrazine

The utility of **SiR-tetrazine** in cellular imaging is rooted in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction, a type of "click chemistry."^{[5][6]} This bioorthogonal reaction occurs between the tetrazine moiety on the SiR probe and a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative.^[5] This reaction is exceptionally fast and

highly specific, proceeding efficiently within the complex environment of a living cell without interfering with native biochemical processes.[7]

A key feature of **SiR-tetrazine** is its fluorogenicity.[1][3] The tetrazine group quenches the fluorescence of the SiR core.[8] Upon reaction with a TCO-modified target, this quenching effect is relieved, leading to a significant increase in fluorescence intensity.[8][9] This "turn-on" mechanism provides a high signal-to-noise ratio, minimizing background from unbound probes and often eliminating the need for wash steps in live-cell imaging.[10]

Quantitative Data Summary

The photophysical properties of **SiR-tetrazine** are critical for its application in super-resolution microscopy. The following tables summarize the key quantitative data for **SiR-tetrazine** and the kinetics of its reaction with TCO.

Property	Value	Reference
Excitation Wavelength (λ_{abs})	652 nm	[1][3]
Emission Wavelength (λ_{fl})	674 nm	[1][3]
Molar Extinction Coefficient (ϵ_{max})	$1.0 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[1][3]
Molecular Weight (MW)	641.8 g/mol	[3]

Table 1: Photophysical Properties of **SiR-Tetrazine**.

Parameter	Value	Reference
Second-Order Rate Constant (k)	Up to $10^7 \text{ M}^{-1}\text{s}^{-1}$	[5]

Table 2: Reaction Kinetics of TCO-Tetrazine Ligation.

Experimental Protocols

Protocol 1: Site-Specific Protein Labeling with a TCO-Containing Unnatural Amino Acid (UAA)

This protocol describes the genetic incorporation of a TCO-modified unnatural amino acid into a protein of interest, followed by labeling with **SiR-tetrazine**. This method allows for precise, site-specific labeling.[\[11\]](#)[\[12\]](#)

Materials:

- Mammalian cells
- Expression vector for the protein of interest with a TAG codon at the desired labeling site
- Expression vector for the orthogonal aminoacyl-tRNA synthetase/tRNA pair
- TCO-containing unnatural amino acid (e.g., TCO-lysine)
- Cell culture medium
- **SiR-tetrazine** (stock solution in anhydrous DMSO)
- Phosphate-buffered saline (PBS)

Methodology:

- **Cell Transfection:** Co-transfect the mammalian cells with the expression vectors for the protein of interest and the orthogonal synthetase/tRNA pair.
- **UAA Incorporation:** Culture the transfected cells in a medium supplemented with the TCO-containing unnatural amino acid. The optimal concentration should be determined empirically but is typically in the low micromolar range.
- **Cell Growth:** Allow the cells to grow for 24-48 hours to allow for protein expression and incorporation of the TCO-UAA.
- **Labeling with SiR-Tetrazine:**

- Prepare a fresh dilution of **SiR-tetrazine** in pre-warmed cell culture medium to a final concentration of 1-5 μM .[\[13\]](#)
- Remove the culture medium from the cells and wash once with PBS.
- Add the **SiR-tetrazine** containing medium to the cells.
- Incubate for 15-60 minutes at 37°C.[\[10\]](#)
- Washing and Imaging:
 - Remove the labeling solution and wash the cells two to three times with pre-warmed culture medium to remove any unbound probe.[\[10\]](#)
 - The cells are now ready for imaging.

Protocol 2: Live-Cell Super-Resolution Imaging with STED Microscopy

This protocol outlines the general steps for performing STED microscopy on live cells labeled with **SiR-tetrazine**.

Materials:

- Live cells labeled with **SiR-tetrazine** (from Protocol 1)
- STED microscope equipped with an excitation laser (e.g., 640 nm) and a depletion laser (e.g., 775 nm)
- Live-cell imaging chamber with temperature and CO₂ control
- Phenol red-free imaging medium

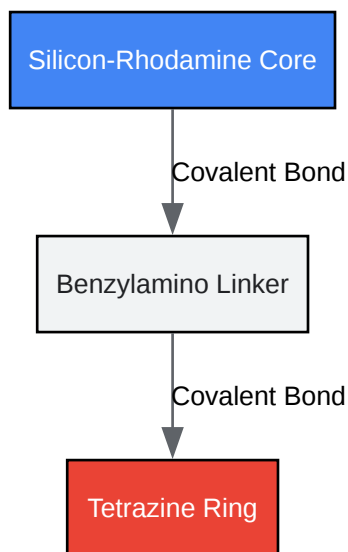
Methodology:

- Sample Preparation:
 - Plate the labeled cells on glass-bottom dishes suitable for high-resolution microscopy.[\[14\]](#)

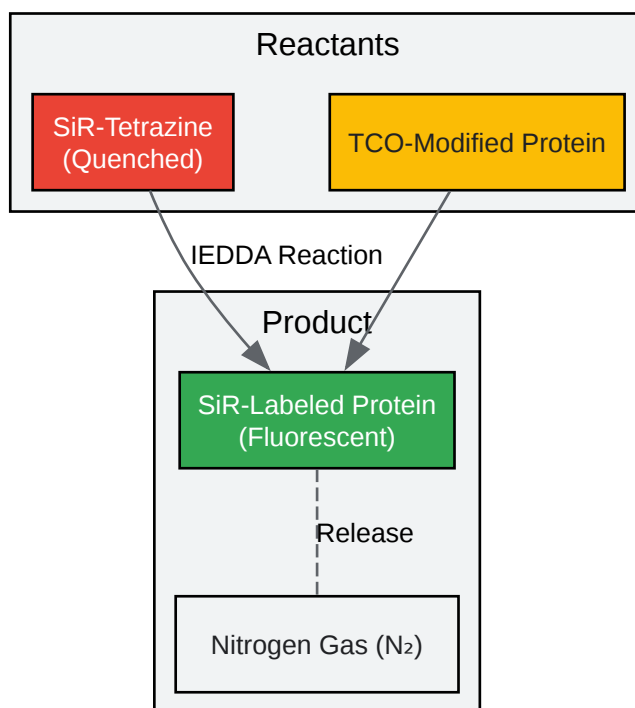
- Ensure the cells are in a healthy, adherent state.
- Replace the culture medium with pre-warmed, phenol red-free imaging medium just before imaging to reduce background fluorescence.[15]
- Microscope Setup:
 - Mount the imaging chamber on the STED microscope stage and ensure stable temperature (37°C) and CO₂ (5%) levels.
 - Locate the cells of interest using a low-power objective and conventional fluorescence imaging.
- STED Imaging:
 - Switch to a high-numerical-aperture objective suitable for STED imaging.
 - Set the excitation laser to the appropriate wavelength for SiR (e.g., 640 nm) and the depletion laser to the corresponding wavelength (e.g., 775 nm).
 - Adjust the excitation and depletion laser powers to achieve optimal resolution while minimizing phototoxicity. This will require empirical optimization for each cell type and experimental setup.
 - Acquire STED images. It is advisable to start with lower laser powers and gradually increase them to find the best balance between resolution and cell viability.
 - For time-lapse imaging, use the lowest possible laser powers and exposure times to minimize photobleaching and phototoxicity over the course of the experiment.

Visualizations

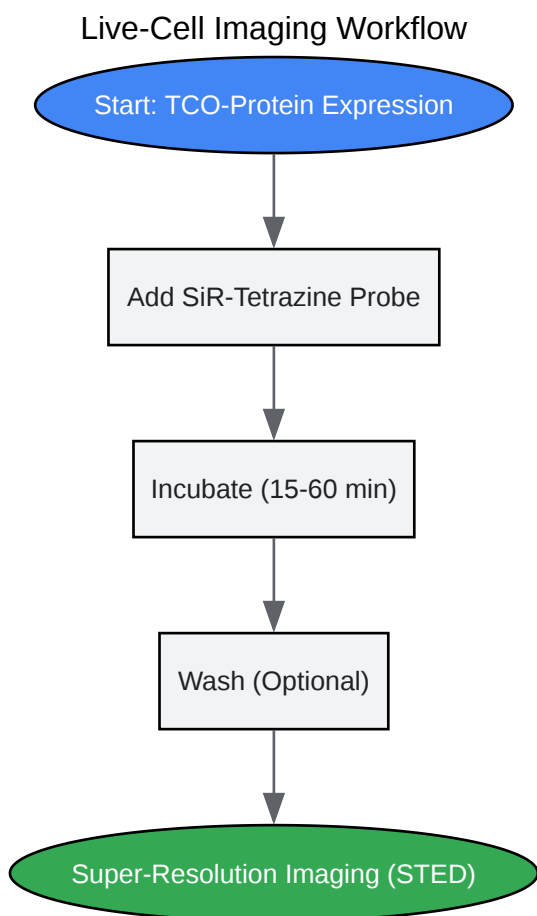
Chemical Structure of SiR-Tetrazine

[Click to download full resolution via product page](#)Caption: Chemical structure of **SiR-tetrazine**.

Bioorthogonal Labeling Reaction

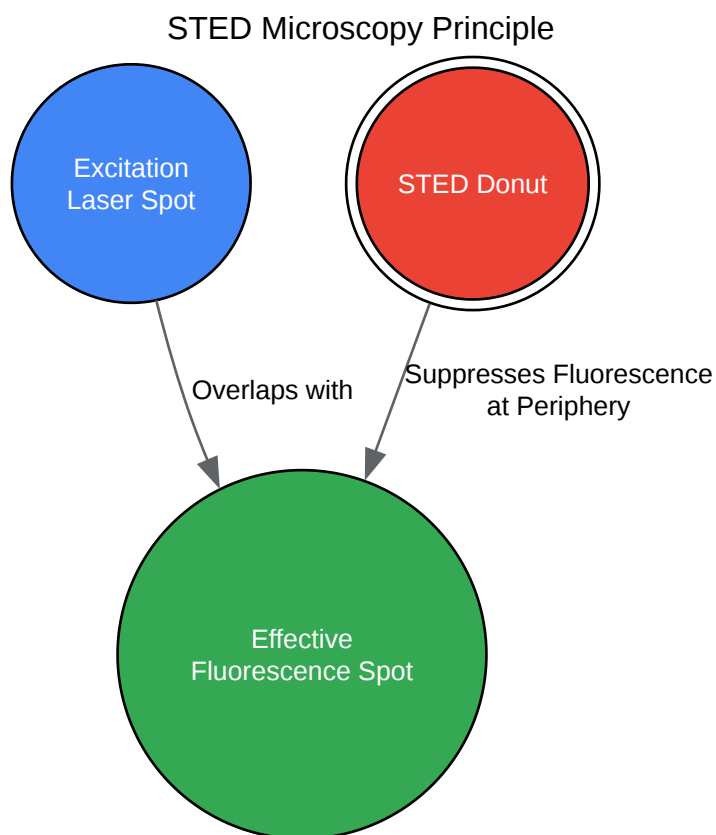
[Click to download full resolution via product page](#)

Caption: TCO-tetrazine bioorthogonal ligation.



[Click to download full resolution via product page](#)

Caption: Live-cell imaging workflow.



[Click to download full resolution via product page](#)

Caption: Principle of STED microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spirochrome.com [spirochrome.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SiR-tetrazine [spirochrome.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 7. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Site-Specific Protein Labeling with Tetrazine Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrophilic trans-Cyclooctenylated Noncanonical Amino Acids for Fast Intracellular Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. content.ilabsolutions.com [content.ilabsolutions.com]
- 15. mn.uio.no [mn.uio.no]
- To cite this document: BenchChem. [SiR-Tetrazine for Super-Resolution Microscopy: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364997#sir-tetrazine-for-super-resolution-microscopy-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com